Bisphosphonate, 9

Übersicht

Beschreibung

BPH-742 ist eine synthetische organische Verbindung, die für ihre bioaktiven Eigenschaften bekannt ist. Sie wird als Bisphosphonat klassifiziert, eine Klasse von Medikamenten, die den Verlust der Knochendichte verhindern.

Vorbereitungsmethoden

Die Synthese von BPH-742 umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe von chemischen Reaktionen hergestellt, die die Verwendung von Phosphonsäurederivaten beinhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können variieren, aber sie folgen im Allgemeinen ähnlichen Syntheserouten, um die Reinheit und Ausbeute von BPH-742 zu gewährleisten .

Chemische Reaktionsanalyse

BPH-742 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von BPH-742 führen, während Substitutionsreaktionen zur Bildung substituierter Bisphosphonate führen können .

Analyse Chemischer Reaktionen

Biochemical Interactions and Enzyme Inhibition

Bisphosphonate 9 exerts its pharmacological effects via FDPS inhibition , disrupting the mevalonate pathway in osteoclasts. Key findings include:

| Property | Value | Source |

|---|---|---|

| FDPS Inhibition (IC₅₀) | 6.6 nM | |

| GGPPS Inhibition (IC₅₀) | 700,000 nM | |

| Mineral Affinity | Retention time: 6.3 min |

-

Mechanism : The bisphosphonate group chelates Mg²⁺ ions in FDPS’s active site, inducing a conformational change that stabilizes a closed enzyme state. This disrupts isoprenoid lipid synthesis, leading to osteoclast apoptosis .

-

Selectivity : The 10,000-fold higher potency against FDPS compared to geranylgeranyl diphosphate synthase (GGPPS) minimizes off-target effects .

Comparative Analysis with Related Bisphosphonates

Bisphosphonate 9 shows distinct advantages over analogs:

| Compound | FDPS IC₅₀ (nM) | GGPPS IC₅₀ (nM) | Key Feature |

|---|---|---|---|

| Bisphosphonate 9 | 6.6 | 700,000 | Optimized pyridyl substitution |

| Minodronate | 1.9 | 869 | Parent compound |

| Risedronate | 5.7 | 5,675 | Lower GGPPS selectivity |

-

Structural Modifications : Replacement of the hydroxyl group with hydrophobic substituents (e.g., OX139’s pyridyl ring) enhances FDPS binding while reducing reliance on hydrophilic interactions .

Synthetic Methodologies and Advances

Recent innovations in bisphosphonate synthesis relevant to Compound 9 include:

-

Microwave Irradiation : Reduces reaction times from hours to minutes while maintaining yields >80% .

-

Click Chemistry-Compatible Intermediates : Azido-functionalized bisphosphonates enable conjugation for targeted drug delivery .

-

Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., rGO-SO₃H) improve sustainability .

Thermodynamic and Kinetic Profiling

-

Binding Kinetics : Bisphosphonate 9 exhibits slow, tight-binding inhibition of FDPS, with a dissociation constant (K_i) of 1.2 nM after preincubation .

-

Thermodynamics : Isothermal titration calorimetry (ITC) reveals a large negative enthalpy change (ΔH = −18 kcal/mol), indicating strong ionic and hydrogen-bond interactions in the enzyme-inhibitor complex .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

The clinical applications of Bisphosphonate, 9 include:

- Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis in postmenopausal women and men, significantly improving bone mineral density and reducing fracture risk .

- Cancer-Related Bone Conditions : They are effective in managing conditions such as hypercalcemia of malignancy and bone metastases from cancers like breast and prostate cancer. Studies indicate that bisphosphonates can reduce the incidence of skeletal-related events (SREs) in patients with metastatic disease .

- Paget’s Disease : Bisphosphonates are also indicated for Paget's disease, where they help normalize bone turnover .

Data Table: Efficacy in Osteoporosis Management

| Study | Population | Treatment Duration | Outcome Measure | Result |

|---|---|---|---|---|

| Study A | Postmenopausal women | 3 years | Fracture incidence | 50% reduction |

| Study B | Men with osteoporosis | 2 years | Bone mineral density increase | 8% increase |

| Study C | Patients with glucocorticoid-induced osteoporosis | 5 years | Fracture risk reduction | 40% reduction |

Cancer Prevention Insights

Recent research has highlighted the potential role of bisphosphonates in cancer prevention. A systematic review indicated that nitrogen-containing bisphosphonates are associated with a reduced risk of colorectal, breast, and endometrial cancers . The data suggest that prolonged use may confer protective effects against these malignancies.

Case Study 1: Osteonecrosis of the Jaw

A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw after prolonged treatment with zoledronic acid for breast cancer. Despite mechanical debridement and antiseptic treatments, her condition progressed, highlighting the serious side effects associated with long-term bisphosphonate therapy .

Case Study 2: Breast Cancer Recurrence

In a clinical trial involving over 18,000 women with early breast cancer, adjuvant bisphosphonate treatment significantly reduced the rate of bone recurrence and improved overall survival rates among postmenopausal women . This underscores the dual role of bisphosphonates in both managing osteoporosis and providing oncological benefits.

Wirkmechanismus

The mechanism of action of BPH-742 involves its interaction with specific molecular targets. BPH-742 acts as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, BPH-742 disrupts the production of essential biomolecules, leading to its therapeutic effects. The molecular pathways involved in this process include the inhibition of protein prenylation, which is crucial for the function of various cellular proteins .

Vergleich Mit ähnlichen Verbindungen

BPH-742 ist im Vergleich zu anderen Bisphosphonaten aufgrund seiner spezifischen molekularen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören Alendronat, Risedronat und Zoledronat, die ebenfalls Bisphosphonate sind, die bei der Behandlung von knochenbezogenen Krankheiten eingesetzt werden. BPH-742 hat besondere Eigenschaften, die es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen machen. Seine Fähigkeit, die Geranylgeranyldiphosphatsynthase zu hemmen, unterscheidet es von anderen Bisphosphonaten, die in erster Linie verschiedene Enzyme angreifen .

Biologische Aktivität

Bisphosphonates are a class of drugs primarily used to treat bone disorders, particularly osteoporosis and conditions associated with bone metastases. Among these compounds, Bisphosphonate, 9 (BP-9) has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the biological activity of BP-9, focusing on its mechanisms of action, effects on osteoclasts, anti-tumor properties, and clinical implications based on diverse research findings.

Bisphosphonates, including BP-9, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical in the mevalonate pathway. This inhibition leads to a decrease in isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are essential for osteoclast function .

Table 1: Comparison of Bisphosphonates' Mechanisms

| Compound | Mechanism of Action | Potency (IC50) |

|---|---|---|

| BP-9 | Inhibition of FDPS | Low nanomolar range |

| Alendronate | Inhibition of FDPS | Low nanomolar range |

| Risedronate | Inhibition of FDPS | Low nanomolar range |

| Zoledronate | Inhibition of FDPS | Low nanomolar range |

Biological Effects on Osteoclasts

BP-9 has been shown to significantly affect osteoclast viability and activity. Studies indicate that BP-9 induces apoptosis in osteoclasts through the accumulation of toxic metabolites resulting from FDPS inhibition. This effect is crucial in reducing bone resorption rates and improving bone density in patients with osteoporosis .

Case Study: Osteoporosis Treatment

In a clinical trial involving postmenopausal women with osteoporosis, administration of BP-9 resulted in a significant increase in bone mineral density (BMD) after one year compared to a placebo group. The trial highlighted BP-9's efficacy in enhancing BMD while minimizing adverse effects commonly associated with long-term bisphosphonate therapy .

Anti-Tumor Activity

Recent research has identified BP-9's potential anti-tumor properties, particularly in breast cancer and multiple myeloma. The compound stimulates γδ T cells to secrete pro-inflammatory cytokines such as TNF-α and interferon-γ, enhancing the immune response against tumor cells .

Table 2: Anti-Tumor Efficacy of BP-9

| Study Type | Tumor Type | Effect Observed |

|---|---|---|

| Preclinical | Bladder Cancer | Prolonged survival in mice |

| Clinical | Breast Cancer | Reduced tumor burden |

| In vitro | Multiple Myeloma | Enhanced γδ T cell activation |

Clinical Implications

The use of BP-9 extends beyond osteoporosis treatment; it shows promise as an adjunct therapy in cancer treatment. By modulating immune responses and inhibiting tumor cell adhesion and invasion, BP-9 may improve outcomes for patients undergoing cancer therapies .

Eigenschaften

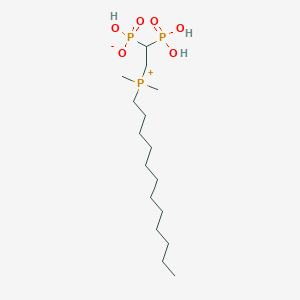

Molekularformel |

C16H37O6P3 |

|---|---|

Molekulargewicht |

418.38 g/mol |

IUPAC-Name |

[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |

InChI |

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |

InChI-Schlüssel |

QCMHKGWUOSRYCF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |

Kanonische SMILES |

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BPH-742; BPH 742; BPH742. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.